4-Amino-6-methylquinoline-3-carboxylic acid
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Overview
Description
4-Amino-6-methylquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic compound. . The unique structure of this compound makes it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid typically involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction mixture is then acidified using dilute hydrochloric acid (HCl) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvent-free reaction conditions are often employed to ensure greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The amino and carboxylic acid groups can undergo substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in drug development and other applications .
Scientific Research Applications
4-Amino-6-methylquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis and drug discovery.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: It is used in the development of new drugs for the treatment of bacterial infections and cancer.
Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-3-carboxylic acid
- 6-Methylquinoline-3-carboxylic acid
- 4-Aminoquinoline-3-carboxylic acid
Comparison
Compared to other similar compounds, it exhibits a broader spectrum of biological activities and is more versatile in synthetic applications .
Properties
IUPAC Name |
4-amino-6-methylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALLSKGHTVYOOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472155 |
Source
|
Record name | 4-Amino-6-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359427-49-9 |
Source
|
Record name | 4-Amino-6-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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